molecular formula C7H10N2O B3388947 5-Cyclobutyl-1,3-oxazol-2-amine CAS No. 899421-56-8

5-Cyclobutyl-1,3-oxazol-2-amine

Cat. No.: B3388947
CAS No.: 899421-56-8
M. Wt: 138.17 g/mol
InChI Key: YBSCFSNWVUODEV-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1,3-oxazol-2-amine is an organic compound with the molecular formula C7H10N2O It features a cyclobutyl group attached to an oxazole ring, which is further substituted with an amine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutyl-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of cyclobutanone with hydroxylamine to form cyclobutanone oxime, which is then subjected to cyclization with a suitable reagent like phosphorus oxychloride (POCl3) to yield the oxazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives with various functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the oxazole ring into more saturated derivatives.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles.

Major Products: The major products formed from these reactions include various substituted oxazoles, amine derivatives, and other functionalized compounds that retain the core structure of this compound.

Scientific Research Applications

5-Cyclobutyl-1,3-oxazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1,3-oxazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring and the amine group can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-Cyclopropyl-1,3-oxazol-2-amine
  • 5-Cyclopentyl-1,3-oxazol-2-amine
  • 5-Cyclohexyl-1,3-oxazol-2-amine

Comparison: 5-Cyclobutyl-1,3-oxazol-2-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can affect the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-cyclobutyl-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-9-4-6(10-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSCFSNWVUODEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699560
Record name 5-Cyclobutyl-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899421-56-8
Record name 5-Cyclobutyl-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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